molecular formula C15H14ClN B3038158 1-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 774120-07-9

1-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3038158
CAS No.: 774120-07-9
M. Wt: 243.73 g/mol
InChI Key: KWEBXVFUKFSDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 3-chlorophenyl group attached to the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials are 3-chlorobenzaldehyde and 2-phenylethylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2-methylamino-propanone: A synthetic cathinone with stimulant properties.

    1-(3-Chlorophenyl)piperazine: A psychoactive compound with serotonergic activity.

    3-Chloromethcathinone: A synthetic cathinone with stimulant effects similar to those of mephedrone.

Uniqueness

1-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline skeleton, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN/c16-13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-17-15/h1-7,10,15,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEBXVFUKFSDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
1-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
1-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
1-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.